molecular formula C19H23N5O3 B2824854 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea CAS No. 1797081-81-2

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea

Cat. No.: B2824854
CAS No.: 1797081-81-2
M. Wt: 369.425
InChI Key: FTOKLJZZAGRVJS-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea typically involves multiple steps:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the pyrimidinyl group: This step may involve nucleophilic substitution reactions.

    Formation of the urea linkage: This can be done by reacting an amine with an isocyanate or through other urea-forming reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This could involve the aromatic rings or the urea linkage.

    Reduction: Potentially reducing the aromatic rings or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic or heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: As a building block for advanced materials with specific properties.

    Chemical Biology: As a probe or tool for studying biological processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Modulating signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrimidin-4-yl)methyl)urea: Lacks the piperidinyl group.

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(morpholin-1-yl)pyrimidin-4-yl)methyl)urea: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The presence of the piperidinyl group in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}urea may confer unique properties, such as increased binding affinity to certain biological targets or altered chemical reactivity.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c25-19(23-14-4-5-16-17(12-14)27-11-10-26-16)21-13-15-6-7-20-18(22-15)24-8-2-1-3-9-24/h4-7,12H,1-3,8-11,13H2,(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOKLJZZAGRVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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